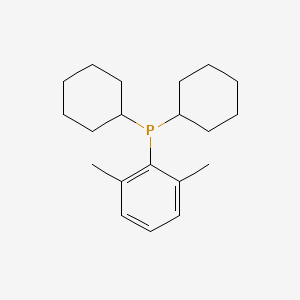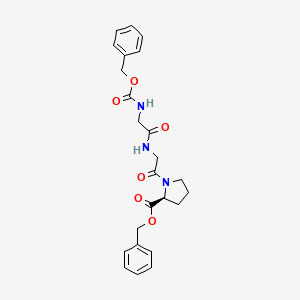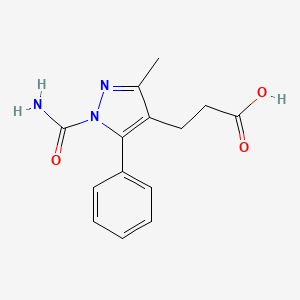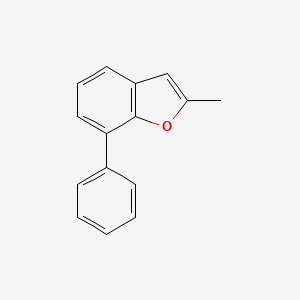
2-Methyl-7-phenylbenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-phenylbenzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a furan ring, with a methyl group at the 2-position and a phenyl group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-7-phenylbenzofuran can be achieved through various methods. One common approach involves the cyclization of 2-arylphenols with appropriate reagents. For instance, the reaction of 2-hydroxyacetophenone with phenylacetylene in the presence of a palladium catalyst can yield this compound . Another method involves the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-7-phenylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2,3-dione, while reduction can produce 2,3-dihydrobenzofuran derivatives .
Scientific Research Applications
2-Methyl-7-phenylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-Methyl-7-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-Phenylbenzofuran: Lacks the methyl group at the 2-position, which may affect its biological activity and chemical reactivity.
7-Methylbenzofuran: Lacks the phenyl group at the 7-position, resulting in different properties and applications.
2-Methylbenzofuran: Lacks the phenyl group at the 7-position, which can influence its overall activity.
Uniqueness: 2-Methyl-7-phenylbenzofuran is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methyl-7-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H12O/c1-11-10-13-8-5-9-14(15(13)16-11)12-6-3-2-4-7-12/h2-10H,1H3 |
InChI Key |
GBVFFFWKJPRXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12868821.png)
![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
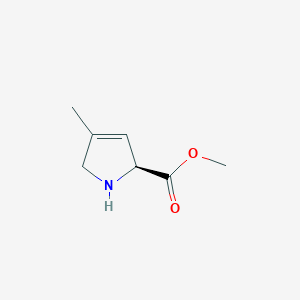


![6-Oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carbonyl chloride](/img/structure/B12868849.png)
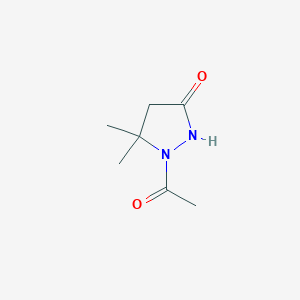
![2-Bromobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868861.png)
